molecular formula C10H13BrClNO3S B7043252 N-(2-bromo-5-chlorophenyl)-2-methoxypropane-1-sulfonamide

N-(2-bromo-5-chlorophenyl)-2-methoxypropane-1-sulfonamide

Cat. No.: B7043252
M. Wt: 342.64 g/mol
InChI Key: SDXFWRLLORNENF-UHFFFAOYSA-N
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Description

N-(2-bromo-5-chlorophenyl)-2-methoxypropane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a substituted phenyl ring

Properties

IUPAC Name

N-(2-bromo-5-chlorophenyl)-2-methoxypropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClNO3S/c1-7(16-2)6-17(14,15)13-10-5-8(12)3-4-9(10)11/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXFWRLLORNENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)NC1=C(C=CC(=C1)Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-5-chlorophenyl)-2-methoxypropane-1-sulfonamide typically involves the following steps:

    Bromination and Chlorination: The starting material, phenylamine, undergoes bromination and chlorination to introduce bromine and chlorine atoms at the 2 and 5 positions, respectively.

    Sulfonation: The brominated and chlorinated phenylamine is then reacted with methoxypropane-1-sulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-5-chlorophenyl)-2-methoxypropane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.

Scientific Research Applications

N-(2-bromo-5-chlorophenyl)-2-methoxypropane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-chlorophenyl)-2-methoxypropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of bromine and chlorine atoms may enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-5-chlorophenyl)acetamide: Similar in structure but lacks the methoxypropane group.

    N-(2-bromo-5-chlorophenyl)-2-chloroacetamide: Contains a chloroacetamide group instead of a sulfonamide group.

Uniqueness

N-(2-bromo-5-chlorophenyl)-2-methoxypropane-1-sulfonamide is unique due to the presence of the methoxypropane group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

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